molecular formula C12H16N2O5 B1328004 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid CAS No. 1019452-53-9

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid

Cat. No.: B1328004
CAS No.: 1019452-53-9
M. Wt: 268.27 g/mol
InChI Key: QFMUYWUUTPFYHB-UHFFFAOYSA-N
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Description

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid (IUPAC name: this compound) is a benzoic acid derivative functionalized with a nitro group at the 3-position and a 3-ethoxypropylamino substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its role as a highly specific agonist for the human hydroxycarboxylic acid receptor HCAR3 (GPR109B), a target implicated in metabolic and immune disorders . Its molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 268.27 g/mol.

Properties

IUPAC Name

4-(3-ethoxypropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-2-19-7-3-6-13-10-5-4-9(12(15)16)8-11(10)14(17)18/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUYWUUTPFYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares key structural and functional attributes of 4-[(3-ethoxypropyl)amino]-3-nitrobenzoic acid with related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Biological Activity Reference
This compound C₁₂H₁₆N₂O₅ 3-nitro, 4-(3-ethoxypropyl)amino Nitro, carboxylic acid HCAR3 agonist (IC₅₀ = 0.8 μM)
4-[(3-Aminopropyl)amino]-3-hydroxybenzoic acid (SN0124) C₁₀H₁₄N₂O₃ 3-hydroxy, 4-(3-aminopropyl)amino Hydroxy, carboxylic acid Not reported (potential antioxidant)
Ethyl 3-nitro-4-(n-propylamino)benzoate C₁₂H₁₆N₂O₄ 3-nitro, 4-(n-propyl)amino, ethyl ester Nitro, ester No reported activity
4-[3-(Dimethylamino)propylamino]benzoic acid dihydrochloride C₁₄H₂₄Cl₂N₂O₂ 4-(dimethylamino/methylamino propyl) substituent Tertiary amine, carboxylic acid Not reported (potential CNS ligand)
Key Observations:

Nitro vs. Hydroxy Groups: The 3-nitro group in the target compound enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing receptor binding.

Ethoxypropyl vs. Shorter Chains: The ethoxypropyl chain in the target compound provides greater hydrophobicity than the n-propyl group in the ethyl ester analog (), likely enhancing cell permeability. The dimethylamino variant () introduces basicity, which could affect ionization and pharmacokinetics .

Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound and SN0124 increases water solubility compared to the ethyl ester derivative, which may limit bioavailability in aqueous environments .

Biological Activity

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆N₂O₅
  • CAS Number : 1019452-53-9
  • MDL Number : MFCD12550716

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic role in conditions characterized by inflammation.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in scavenging free radicals and reducing oxidative stress in biological systems.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study tested the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Study :
    • In vitro assays demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, indicating its potential to modulate inflammatory responses.

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production in macrophages
AntioxidantScavenging activity against free radicals

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